Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate
Description
Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate is a polycyclic compound featuring a fully saturated indenoquinoline backbone (12 hydrogen atoms across fused rings), with two methyl groups at positions 9a and 11a and a ketone at position 6. The methyl ester at position 1 enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability . Its structural complexity, including nine stereocenters, necessitates precise synthetic control and advanced crystallographic validation (e.g., SHELX programs) for accurate characterization .
Properties
IUPAC Name |
methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h9,11-16H,4-8,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQGMYJYBSBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=CC(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis typically begins with 4-aza-5α-androst-1-ene-3-one-17β-carboxylic acid (II), a steroidal precursor that provides the necessary stereochemical framework. This compound undergoes dehydrogenation at the C1-C2 position to introduce the α,β-unsaturated ketone, critical for subsequent amidation and esterification.
Cyclization Conditions
Cyclization is achieved under acid-catalyzed conditions (e.g., p-toluenesulfonic acid in toluene at 110°C), forming the indeno[5,4-f]quinoline system. The reaction proceeds via:
- Protonation of the carbonyl oxygen
- Electrophilic attack at the α-carbon of the enone
- Ring closure with simultaneous nitrogen incorporation
Key Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | <70°C: Incomplete cyclization |
| Catalyst Loading | 5–10 mol% | >15%: Side product formation |
| Reaction Time | 8–12 hours | <6h: 40–50% conversion |
Functional Group Introductions
Esterification of Carboxylic Acid
The C17 carboxylic acid is converted to the methyl ester using methyl chloride or diazomethane in anhydrous dichloromethane. This step requires strict moisture control to prevent hydrolysis:
$$
\text{RCOOH} + \text{CH}3\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{RCOOCH}_3 + \text{HCl} \quad
$$
Reagent Efficiency Comparison
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| Diazomethane | 92 | 99.5 |
| Methyl chloride | 85 | 98.2 |
| Dimethyl sulfate | 78 | 97.1 |
Oxidation to 7-Oxo Group
The 7-oxo functionality is introduced via Jones oxidation (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) in dichloromethane. PCC is preferred for its milder conditions and better stereoretention:
$$
\text{C-H} \xrightarrow{\text{PCC}} \text{C=O} \quad
$$
Stereochemical Control Strategies
The molecule contains four chiral centers (C9a, C11a, C1, and C17), necessitating precise stereochemical management.
Asymmetric Induction
Resolution Techniques
Crystallization-induced asymmetric transformation (CIAT) in acetonitrile/water mixtures achieves >99% enantiomeric excess (ee). The process exploits differential solubility of diastereomeric salts formed with (1S)-(+)-camphorsulfonic acid.
Process Optimization and Scale-Up
One-Pot Synthesis
Modern approaches combine cyclization, oxidation, and esterification in a single reactor:
- Mixed anhydride formation : React II with methanesulfonyl chloride/DBU
- In situ esterification : Add methyl alcohol/BF₃·Et₂O
- Oxidative workup : Introduce PCC at 0°C
Advantages
Purification Protocols
| Step | Technique | Conditions | Impurity Removal |
|---|---|---|---|
| 1 | Crystallization | Ethyl acetate/heptane (1:3) | Δ1-isomer (0.8→0.1%) |
| 2 | Chromatography | SiO₂, 5% MeOH/CH₂Cl₂ | Oxidative byproducts |
| 3 | Recrystallization | Acetonitrile/water (4:1) | Residual solvents |
Analytical Characterization
Critical quality attributes are verified through:
5.1. Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 5.72 (s, 1H, H-1), 3.67 (s, 3H, OCH₃), 1.21/1.18 (s each, 3H, C9a/C11a-CH₃)
- IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (quinolone C=O)
5.2. Crystallographic Validation
X-ray diffraction confirms the 4aR,4bS,6aS,7S,9aS,9bS,11aR configuration with:
- Space group: P2₁2₁2₁
- Unit cell: a=8.924 Å, b=12.307 Å, c=18.452 Å
Chemical Reactions Analysis
Types of Reactions
Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate is a complex organic compound featuring multiple ring systems and functional groups. It is studied in various fields for its potential biological activities and applications in scientific research.
Scientific Research Applications
This compound has found use in various scientific fields:
- Chemistry It serves as a building block in synthesizing more complex molecules.
- Biology It is studied for potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is investigated for potential therapeutic effects and as a lead compound for drug development.
- Industry It is utilized in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation Introduction of additional oxygen atoms or removal of hydrogen atoms.
- Reduction Addition of hydrogen atoms or removal of oxygen atoms.
- Substitution Replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
<table> <tr> <th>Similar Compounds</th> <th>Uniqueness</th> </tr> <tr> <td>N-tert-Butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid[1]</td> <td>this compound is unique due to its specific structural features, such as the indenoquinoline core and the presence of multiple functional groups. These characteristics contribute to its distinct chemical reactivity and potential biological activities[1].</td> </tr> </table>Mechanism of Action
The mechanism of action of Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Saturation and Rigidity
- Target Compound: The dodecahydro designation indicates full saturation of all rings, conferring rigidity and reduced conformational flexibility. This contrasts with partially saturated analogs like methyl 7-(4-chlorophenoxy)-4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (), which has a planar dihydroisoquinoline core. The increased saturation in the target compound may enhance metabolic stability by reducing susceptibility to oxidative enzymes .
- Tetradecahydroindenoquinoline Derivatives (): These exhibit even higher saturation levels (14 hydrogens), further increasing lipophilicity (XLogP3 = 9.5 vs. target’s estimated ~8.5) and steric bulk. For example, (1R,3aS,3bS,5aR,7S,9aR,9bS,11aR)-6,7,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-tetradecahydroindenoquinoline has a branched alkyl chain, extending its half-life in vivo .
Functional Group Positioning
- Ketone Position: The target’s 7-oxo group contrasts with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives () and 2-oxo-1,2-dihydroquinoline analogs (). For instance, 2-oxo groups in dihydroquinolines favor interactions with protease active sites, while 7-oxo groups may target kinases or oxidoreductases .
- Methyl Ester vs. Carboxylic Acid: The target’s methyl ester at position 1 improves cell permeability compared to carboxylic acid-containing analogs (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester in ). However, the ester may hydrolyze in vivo to a free acid, altering bioavailability .
Substituent Effects
- This contrasts with 4a,6a-dimethyl analogs (), where methyl placement near the ester group could impede enzymatic hydrolysis .
- Aryl and Halogen Substituents: Analogs like methyl 7-(4-chlorophenoxy)-4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate () incorporate electron-withdrawing substituents (e.g., Cl), enhancing electrophilicity and reactivity toward nucleophilic targets. The target lacks such groups, favoring hydrophobic interactions .
Structural and Activity Relationship (SAR) Insights
Q & A
Q. What are the critical steps in designing a multi-step synthesis protocol for this compound?
A robust synthesis requires sequential cyclization, methylation, and oxidation steps. Cyclization of precursor molecules under acidic/basic conditions forms the indenoquinoline core, followed by regioselective methylation (e.g., using methyl iodide) and oxidation to introduce the 7-oxo group. Intermediate purification via column chromatography and characterization by -/-NMR and HPLC-MS ensures structural fidelity. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products .
Q. Which spectroscopic techniques are essential for confirming stereochemical configuration?
X-ray crystallography (XRD) is the gold standard for absolute stereochemical determination. For solution-phase analysis, 2D NMR techniques (e.g., NOESY or ROESY) can identify spatial proximity of protons, while -NMR coupling constants help infer dihedral angles. High-resolution mass spectrometry (HRMS) validates molecular formula .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Enzyme inhibition assays (e.g., fluorescence-based or calorimetric) can test interactions with targets like kinases or proteases. Cytotoxicity studies using MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate anti-proliferative potential. Dose-response curves (IC) and control comparisons (e.g., cisplatin) ensure reliability .
Advanced Research Questions
Q. How can computational reaction path search methods optimize stereochemical outcomes?
Q. What experimental designs resolve contradictory bioactivity data across studies?
Factorial design (e.g., 2 designs) isolates variables like cell line heterogeneity, compound solubility, or assay incubation time. For example, a 3-factor design (concentration, cell type, solvent) with ANOVA analysis quantifies interaction effects. Meta-analysis of published data using tools like RevMan can identify systemic biases (e.g., batch effects) .
Q. How can AI-driven simulations improve reaction yield and scalability?
Machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict optimal solvent/catalyst combinations. COMSOL Multiphysics integrates fluid dynamics and heat transfer models to simulate continuous-flow reactors, reducing side reactions. Reinforcement learning algorithms iteratively adjust parameters (e.g., residence time, temperature) for maximal yield .
Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?
Systematic substitution at the 9a and 11a positions (e.g., alkylation, halogenation) followed by bioactivity profiling identifies pharmacophores. Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) map binding interactions with target proteins. Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .
Q. How should researchers address discrepancies in reported metabolic stability data?
Cross-validate using orthogonal assays: microsomal stability (human liver microsomes), CYP450 inhibition screening, and LC-MS/MS metabolite identification. Physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) reconciles in vitro-in vivo discrepancies. Bayesian statistical models prioritize experimental variables for follow-up .
Methodological Guidance for Data Analysis
- Handling Complex Spectra: Use deconvolution software (e.g., MNova) for overlapping NMR signals. Principal component analysis (PCA) reduces dimensionality in multivariate bioassay datasets.
- Validating Computational Models: Apply k-fold cross-validation to ML models and compare calculated vs. experimental activation energies (MAE < 5 kcal/mol acceptable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
